

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of REGN1908-1909

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	AG-1909	
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Introduction

REGN1908-1909 is an investigational therapeutic agent developed for the treatment of cat allergy. It is a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies are designed to bind to distinct, non-overlapping epitopes of the major cat allergen, Fel d 1.[1] By neutralizing Fel d 1, REGN1908-1909 aims to prevent the initiation of the allergic cascade, thereby reducing the symptoms associated with cat allergy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of REGN1908-1909, based on data from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of REGN1908-1909 has been characterized in clinical trials, demonstrating linear and dose-proportional kinetics.[1][2] Following subcutaneous administration, the two antibody components are absorbed and distributed, reaching maximum concentrations in the serum within approximately one week.

Quantitative Pharmacokinetic Data



The following tables summarize the key pharmacokinetic parameters for REGN1908 and REGN1909 following a single subcutaneous administration in adults with cat allergy.

Table 1: Pharmacokinetic Parameters of REGN1908 Following Single Subcutaneous Administration[1][2]

Dose of REGN1908-1909	Cmax (mg/L)	Tmax (days)	Terminal Half-life (days)
150 mg	8.1	6.2 - 8.2	~30
300 mg	17.1	6.2 - 8.2	~30
600 mg	30.2	6.2 - 8.2	~30

Table 2: Pharmacokinetic Parameters of REGN1909 Following Single Subcutaneous Administration[1][2]

Dose of REGN1908-1909	Cmax (mg/L)	Tmax (days)	Terminal Half-life (days)
150 mg	11.0	6.2 - 8.2	~21
300 mg	18.0	6.2 - 8.2	~21
600 mg	42.5	6.2 - 8.2	~21

Pharmacodynamics

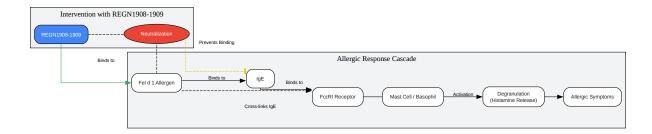
The pharmacodynamic effects of REGN1908-1909 are directly linked to its mechanism of action: the neutralization of the Fel d 1 allergen. This leads to the inhibition of the early-phase allergic response and a reduction in clinical symptoms.

Mechanism of Action

The binding of REGN1908 and REGN1909 to Fel d 1 prevents the allergen from cross-linking with IgE antibodies bound to the high-affinity IgE receptor (FcɛRI) on the surface of mast cells and basophils.[1] This inhibition of IgE-mediated signaling is the primary mechanism by which



REGN1908-1909 prevents the degranulation of these effector cells and the subsequent release of histamine and other inflammatory mediators.[1]



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Caption: Mechanism of Action of REGN1908-1909.

Pharmacodynamic Effects

Clinical and preclinical studies have demonstrated the following pharmacodynamic effects of REGN1908-1909:

- Inhibition of Allergic Symptoms: A single dose of REGN1908-1909 has been shown to reduce clinical symptoms in response to nasal provocation with cat allergen in cat-allergic subjects.[1]
- Suppression of Inflammatory Mediators: Treatment with REGN1908-1909 leads to the inhibition of Type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL17/TARC, CCL5/RANTES) in nasal fluid.[3][4]
- Reduction in Skin Prick Test Response: REGN1908-1909 treatment results in a reduction of the wheal and flare response to cat allergen in skin prick tests.[1]



Experimental Protocols Pharmacokinetic Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Serum concentrations of total REGN1908 and REGN1909 were measured using two independent, validated ELISAs.[1]

- Coating: Microtiter plates are coated with either a mouse anti-REGN1908 or anti-REGN1909 antibody, which serves as the capture reagent.
- Standard and Sample Addition: Known concentrations of REGN1908 or REGN1909 standards, quality controls, and subject serum samples are added to the wells.
- Detection: A biotinylated mouse anti-human IgG monoclonal antibody is added, followed by NeutrAvidin conjugated to horseradish peroxidase (HRP).
- Substrate Addition: A luminol-based substrate for peroxidase is added to generate a signal.
- Quantification: The intensity of the signal, which is proportional to the concentration of total REGN1908 or REGN1909, is measured, and concentrations are determined using a fourparameter logistic regression model.



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Caption: ELISA protocol for REGN1908-1909.

Pharmacodynamic Analysis: Passive Cutaneous Anaphylaxis (PCA) Mouse Model



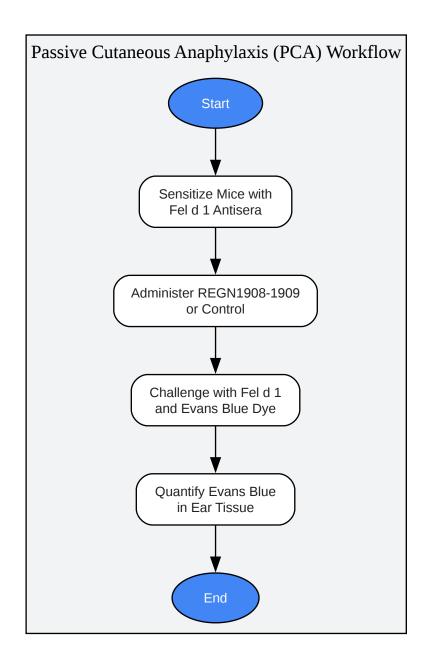




The in vivo efficacy of REGN1908-1909 in inhibiting mast cell degranulation was assessed using a passive cutaneous anaphylaxis (PCA) mouse model.[1][5]

- Sensitization: Mice are sensitized by intradermal injection of Fel d 1-specific antisera into one ear and control antisera into the other.
- Treatment: Three days prior to challenge, mice are administered subcutaneous injections of REGN1908, REGN1909, a combination of REGN1908-1909, or a control IgG4 antibody.
- Challenge: Mice are challenged with an intravenous injection of Fel d 1 allergen along with Evans blue dye.
- Evaluation: The amount of Evans blue dye extravasation in the ear tissue, which is proportional to the extent of mast cell degranulation and vascular permeability, is quantified.





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Caption: PCA mouse model workflow.

Conclusion

REGN1908-1909 demonstrates a favorable pharmacokinetic profile with linear and dose-proportional kinetics. The pharmacodynamic effects are consistent with its mechanism of action, leading to the effective neutralization of the Fel d 1 allergen and the suppression of the allergic response. These findings support the ongoing clinical development of REGN1908-1909 as a potential therapeutic option for individuals with cat allergy.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of REGN1908-1909]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#pharmacokinetics-andpharmacodynamics-of-regn1908-1909]

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